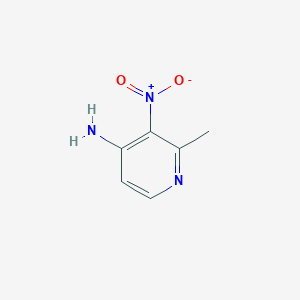

4-Amino-2-methyl-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMOQGXCXFHJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516049 | |

| Record name | 2-Methyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27582-14-5 | |

| Record name | 2-Methyl-3-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27582-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Amino-2-methyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a proposed synthetic route for 4-Amino-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical development. Due to the limited availability of direct synthetic procedures for this specific molecule in published literature, this guide presents a method adapted from established protocols for structurally analogous compounds. The information herein is intended to serve as a foundational resource for laboratory synthesis and process development.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via the direct nitration of 2-methyl-4-aminopyridine. This approach is based on the known reactivity of aminopyridine systems towards electrophilic nitration. The reaction is anticipated to yield a mixture of isomers, from which the desired 3-nitro product can be isolated.

An In-depth Technical Guide to the Chemical Properties of 4-Amino-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 4-Amino-2-methyl-3-nitropyridine is exceptionally limited. This guide provides the available information for the specified compound and supplements it with comprehensive data on its well-characterized isomer, 2-Amino-4-methyl-3-nitropyridine, and other related compounds for comparative and contextual purposes.

Core Compound: this compound

Detailed experimental data on the physicochemical properties of this compound is scarce in published literature. The information available is primarily from chemical suppliers.

Chemical Identity

| Property | Value | Reference |

| IUPAC Name | 2-Methyl-3-nitro-4-pyridinamine | [1] |

| CAS Number | 27582-14-5 | [1][2][3] |

| Molecular Formula | C₆H₇N₃O₂ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2][4] |

| Purity | 95% - 99% | [2][3] |

Experimental Data

A thorough search of scientific databases and literature did not yield specific experimental data for the melting point, boiling point, solubility, or spectral characteristics (NMR, IR, Mass Spectrometry) of this compound. The compound is listed as available for "synthesis on demand" by some chemical suppliers, which may account for the lack of published data.[2]

Isomeric Compound: 2-Amino-4-methyl-3-nitropyridine

In contrast to its 4-amino isomer, 2-Amino-4-methyl-3-nitropyridine is a well-characterized compound with readily available experimental data.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 6635-86-5 | [5][6] |

| Synonyms | 2-Amino-3-nitro-4-picoline, 4-Methyl-3-nitro-2-pyridylamine | [5][6] |

| Appearance | Light yellow to yellow powder/crystal | [7] |

| Melting Point | 136-140 °C | [7] |

| Assay | ≥98% | [6] |

Spectral Data

Infrared (IR) and mass spectrometry data for 2-Amino-4-methyl-3-nitropyridine are available in the NIST Chemistry WebBook.[5][8] The crystal structure of this isomer has also been elucidated.

Safety Information

| Hazard Statement | Classification |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Signal Word | Warning |

| Personal Protective Equipment | Dust mask (type N95), eyeshields, gloves |

This safety information is for 2-Amino-4-methyl-3-nitropyridine and may not be directly applicable to this compound.

Synthesis and Reactivity

A general workflow for the synthesis of a nitropyridine derivative is illustrated below.

The reactivity of the nitro group in nitropyridines allows for further functionalization. For instance, the nitro group can be a target for nucleophilic substitution reactions.[10]

Biological Activity and Applications

There is no specific information regarding the biological activity or signaling pathway involvement of this compound in the reviewed literature. However, aminopyridine and nitropyridine derivatives are known to possess a wide range of biological activities and are used as precursors in the synthesis of bioactive molecules.[11][12] For example, various substituted 2-amino-4-methylpyridine analogues have been synthesized and evaluated as inhibitors for inducible nitric oxide synthase (iNOS).[13]

The structural relationship between the target compound and its better-characterized isomers is depicted in the following diagram.

Conclusion

This compound remains a poorly characterized compound in the public domain. Researchers and drug development professionals interested in this specific molecule may need to undertake its synthesis and full analytical characterization. The data provided for its isomer, 2-Amino-4-methyl-3-nitropyridine, can serve as a useful reference point for predicting its properties and developing analytical methods. The diverse biological activities of related aminonitropyridines suggest that this compound could be a candidate for further investigation in various therapeutic areas, pending its synthesis and biological evaluation.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. synchem.de [synchem.de]

- 3. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]

- 6. cenmed.com [cenmed.com]

- 7. 2-Amino-4-methyl-3-nitropyridine | 6635-86-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-2-methyl-3-nitropyridine (CAS Number: 27582-14-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the chemical compound identified by CAS number 27582-14-5, 4-Amino-2-methyl-3-nitropyridine. This document collates available data on its physicochemical properties, synthesis, and potential biological relevance. Due to the limited availability of direct experimental data for this specific compound, information from closely related structural analogs is presented to offer valuable insights. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 27582-14-5 | N/A |

| Molecular Formula | C₆H₇N₃O₂ | N/A |

| Molecular Weight | 153.14 g/mol | N/A |

| IUPAC Name | 2-Methyl-3-nitro-4-pyridinamine | N/A |

Synthesis and Characterization

A plausible synthetic route would involve the nitration of a 4-amino-2-methylpyridine precursor. The general workflow for such a synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Direct spectroscopic data (NMR, FT-IR, Mass Spectrometry) for this compound is not extensively reported. However, data for the isomeric compound, 2-amino-4-methyl-3-nitropyridine, is available from the NIST WebBook and can be used for comparative analysis[4][5].

Table 2: Spectroscopic Data for the Isomer 2-Amino-4-methyl-3-nitropyridine

| Spectroscopic Technique | Key Observations |

| Infrared (IR) Spectrum | Characteristic peaks corresponding to N-H, C-H, C=C, C=N, and N-O stretching and bending vibrations are expected. |

| Mass Spectrum (EI) | The molecular ion peak would be observed at m/z 153, with fragmentation patterns corresponding to the loss of nitro and amino groups. |

Potential Biological Activity and Therapeutic Relevance

Direct biological assays or mechanism-of-action studies for this compound have not been identified in the reviewed literature. However, the structural motif of aminonitropyridine is present in molecules with documented biological activities, suggesting potential avenues for investigation.

Enzyme Inhibition

Derivatives of 2-amino-4-methylpyridine have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes[6]. The overproduction of nitric oxide by iNOS is a key factor in the pathophysiology of various inflammatory diseases. Inhibition of iNOS is therefore a significant therapeutic target.

The potential mechanism of iNOS inhibition by aminopyridine derivatives involves competitive binding at the arginine substrate binding site. This suggests that this compound could be evaluated for similar inhibitory activity.

References

- 1. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 4. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]

- 5. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]

- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure of 4-Amino-2-methyl-3-nitropyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure elucidation of 4-Amino-2-methyl-3-nitropyridine, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific isomer (CAS 27582-14-5), this document presents a detailed analysis based on comparative data from structurally related compounds and predictive methodologies.

Molecular Structure and Identification

This compound is a pyridine ring substituted with an amino group at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position. Its molecular formula is C₆H₇N₃O₂ with a molecular weight of 153.14 g/mol .

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of analogous compounds including 4-aminopyridine, 2-methylpyridine, and 3-nitropyridine. These values serve as a guideline for the experimental characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 7.8 - 8.0 | d |

| H-6 | 8.0 - 8.2 | d |

| -NH₂ | 5.5 - 6.5 | br s |

| -CH₃ | 2.4 - 2.6 | s |

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 130 - 135 |

| C-4 | 150 - 155 |

| C-5 | 110 - 115 |

| C-6 | 145 - 150 |

| -CH₃ | 20 - 25 |

Predicted solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| N-O Stretch (Nitro, Asymmetric) | 1520 - 1560 | Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Strong |

| N-O Stretch (Nitro, Symmetric) | 1340 - 1380 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 153.05 |

| [M+H]⁺ | 154.06 |

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway to this compound involves the nitration of 4-amino-2-methylpyridine. The directing effects of the amino and methyl groups would need to be carefully considered to favor the desired isomer.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Protocol:

-

Nitration: To a cooled (0-5 °C) solution of 4-amino-2-methylpyridine in concentrated sulfuric acid, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining the temperature.

-

Reaction Monitoring: The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Neutralization: The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired this compound isomer.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be recorded using a KBr pellet or as a thin film on a NaCl plate.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to confirm the molecular weight and elemental composition.

X-ray Crystallography: Single crystals suitable for X-ray diffraction could be grown by slow evaporation from a suitable solvent system. The crystal structure would be determined to provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule.

Logical Relationships in Structure Elucidation

The process of elucidating the molecular structure of a novel compound like this compound follows a logical progression of experiments and data analysis.

Structure Elucidation Workflow:

Caption: Logical workflow for the molecular structure elucidation of a novel compound.

Conclusion

This technical guide has outlined the key structural features and predicted analytical data for this compound. While direct experimental data remains to be published, the provided information, based on sound chemical principles and comparative analysis, offers a robust framework for researchers engaged in the synthesis and characterization of this and related compounds. The proposed experimental protocols provide a clear path forward for obtaining the necessary empirical data to fully elucidate its molecular structure.

Spectroscopic Analysis of 4-Amino-2-methyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its biological activity and potential applications are intrinsically linked to its molecular structure and electronic properties. A thorough spectroscopic characterization is therefore essential for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, detailing experimental protocols and presenting key data for its structural elucidation. While experimental data for this specific compound is not extensively available in public literature, this guide consolidates information from closely related analogs and theoretical predictions to offer a foundational understanding.

Molecular Structure

The core structure of this compound consists of a pyridine ring substituted with an amino group at position 4, a methyl group at position 2, and a nitro group at position 3. The interplay of these electron-donating (amino, methyl) and electron-withdrawing (nitro) groups significantly influences the electronic distribution within the aromatic ring and, consequently, its spectroscopic signatures.

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic analysis of this compound. These protocols are based on standard practices for the analysis of similar organic compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy

Methodology:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approx. 200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for the analysis.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

FT-Raman Spectroscopy

Methodology:

-

Sample Preparation: A small amount of the crystalline powder is placed directly into a sample holder (e.g., a glass capillary tube or an aluminum well).

-

Instrumentation: An FT-Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., Nd:YAG at 1064 nm) is utilized to minimize fluorescence.

-

Data Acquisition: The sample is irradiated with the laser, and the scattered radiation is collected at an angle of 180° (back-scattering geometry). The spectrum is recorded over a Stokes shift range of approximately 4000 to 50 cm⁻¹.

-

Data Processing: The collected Raman scattering signal is Fourier-transformed to produce the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher), equipped with a multinuclear probe, is used.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. The spectral width is set to cover a chemical shift range of 0-12 ppm.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to acquire the carbon-13 NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.

UV-Visible (UV-Vis) Spectroscopy

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The sample solution is placed in a quartz cuvette in the sample beam path, and a cuvette containing the pure solvent is placed in the reference beam path. The absorbance is recorded as a function of wavelength, typically from 200 to 800 nm.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound based on the analysis of closely related compounds and established spectroscopic principles.

Table 1: FT-IR Vibrational Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the amino group |

| ~3100 - 3000 | Medium | C-H stretching of the aromatic ring |

| ~2980 - 2850 | Medium to Weak | C-H stretching of the methyl group |

| ~1640 - 1600 | Strong | N-H bending (scissoring) of the amino group |

| ~1570 - 1500 | Strong | Asymmetric NO₂ stretching |

| ~1480 - 1440 | Medium | C=C and C=N ring stretching |

| ~1370 - 1320 | Strong | Symmetric NO₂ stretching |

| ~1250 | Medium | C-N stretching |

| ~850 - 750 | Medium to Strong | C-H out-of-plane bending |

Table 2: FT-Raman Vibrational Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3050 | Medium | Aromatic C-H stretching |

| ~2950 - 2900 | Medium | Methyl C-H stretching |

| ~1620 | Strong | Ring stretching mode |

| ~1580 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Very Strong | Symmetric NO₂ stretching |

| ~1280 | Medium | Ring breathing mode |

| ~830 | Medium | Ring deformation |

| ~650 | Medium | NO₂ bending |

Table 3: ¹H NMR Chemical Shift Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.0 - 8.2 | d | H-6 |

| ~6.5 - 6.7 | d | H-5 |

| ~7.0 - 7.5 | br s | NH₂ |

| ~2.4 - 2.5 | s | CH₃ |

Table 4: ¹³C NMR Chemical Shift Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~158 - 160 | C-4 |

| ~155 - 157 | C-2 |

| ~150 - 152 | C-6 |

| ~130 - 132 | C-3 |

| ~108 - 110 | C-5 |

| ~20 - 22 | CH₃ |

Table 5: UV-Vis Absorption Data

Solvent: Ethanol

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| ~240 - 260 | High | π → π |

| ~330 - 360 | Moderate | n → π |

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

4-Amino-2-methyl-3-nitropyridine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability of 4-Amino-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data in publicly accessible literature, this document focuses on providing detailed experimental protocols and theoretical frameworks for researchers to generate reliable and reproducible data. The guide covers standardized methods for solubility assessment in various solvents, as well as thermal, photolytic, and hydrolytic stability testing. The information presented herein is intended to empower researchers in the fields of medicinal chemistry, process development, and formulation science to effectively characterize this important molecule.

Introduction

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its structural features, including an amino group, a nitro group, and a methyl group on the pyridine ring, make it a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and development. Proper characterization ensures optimal reaction conditions, informs purification strategies, and is critical for the formulation of stable and bioavailable drug products.

This guide will detail the necessary experimental procedures to build a comprehensive solubility and stability profile for this compound.

Solubility Profile

The solubility of an API or intermediate is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its processability during manufacturing. The following section outlines the protocol for determining the solubility of this compound in a range of relevant solvents.

Predicted Solubility

Based on the general characteristics of related compounds like aminopyridines and nitropyridines, it can be inferred that this compound is likely to exhibit solubility in polar organic solvents. The presence of the amino and nitro groups suggests the potential for hydrogen bonding, which would enhance solubility in protic solvents. Conversely, its solubility in nonpolar solvents is expected to be limited. Compounds of this nature are often soluble in 1 N alkali and 1-2 N acids.[1]

Experimental Protocol for Solubility Determination

A widely accepted method for determining the solubility of a solid in a liquid solvent is the shake-flask method.[2] This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C and 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the samples and then take the aliquot from the clear supernatant.

-

Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Data Presentation:

-

The solubility should be expressed in units such as mg/mL or mol/L.

-

All quantitative data should be summarized in a clearly structured table for easy comparison.

-

Table 1: Illustrative Solubility Data Table for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| DMSO | 25 | Data to be determined | Data to be determined |

| ... | ... | ... | ... |

Logical Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Stability Profile

Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.

Thermal Stability

Thermal stability is assessed to understand the effect of temperature on the compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for this purpose.[3][4]

Experimental Protocol:

-

Thermogravimetric Analysis (TGA):

-

Accurately weigh a small sample (5-10 mg) of this compound into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

-

Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

-

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small sample (2-5 mg) into a DSC pan and seal it.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

Record the heat flow to the sample relative to a reference. Endothermic peaks can indicate melting or decomposition, while exothermic peaks can indicate crystallization or decomposition.

-

Data Presentation:

Table 2: Illustrative Thermal Stability Data for this compound

| Technique | Parameter | Value |

| TGA | Onset of Decomposition (°C) | Data to be determined |

| TGA | Temperature at 5% Mass Loss (°C) | Data to be determined |

| DSC | Melting Point (°C) | Data to be determined |

| DSC | Decomposition Exotherm/Endotherm (°C) | Data to be determined |

Photostability

Photostability testing is essential to evaluate the impact of light exposure on the compound. The International Council for Harmonisation (ICH) guideline Q1B provides a standardized approach for photostability testing.[5][6][7][8][9]

Experimental Protocol:

-

Light Source: Expose the sample to a light source that produces both visible and ultraviolet (UV) light, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.

-

Sample Preparation:

-

Expose the solid this compound directly to the light source.

-

Prepare a solution of the compound in a suitable solvent and expose it in a chemically inert and transparent container.

-

A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.

-

-

Analysis: After the exposure period, analyze the samples for any degradation using a stability-indicating HPLC method. Quantify the amount of remaining this compound and identify any major degradation products.

Data Presentation:

Table 3: Illustrative Photostability Data for this compound

| Sample Type | Condition | Exposure Duration | Assay (%) | Degradation Products (%) |

| Solid | Light Exposed | ICH Q1B | Data to be determined | Data to be determined |

| Solid | Dark Control | ICH Q1B | Data to be determined | Data to be determined |

| Solution | Light Exposed | ICH Q1B | Data to be determined | Data to be determined |

| Solution | Dark Control | ICH Q1B | Data to be determined | Data to be determined |

Hydrolytic Stability

Hydrolytic stability testing evaluates the compound's stability in the presence of water at different pH values. This is crucial for predicting its stability in aqueous environments, such as during aqueous workups in synthesis or in physiological conditions.[10][11][12][13][14]

Experimental Protocol:

-

Buffer Solutions: Prepare buffer solutions at different pH levels, typically pH 4, 7, and 9, to represent acidic, neutral, and basic conditions.

-

Sample Preparation:

-

Dissolve a known concentration of this compound in each buffer solution. The initial concentration should be below the compound's solubility limit in the respective buffer.

-

Store the solutions at a constant temperature (e.g., 25 °C or 40 °C).

-

-

Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots from each solution and analyze them using a stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

-

Kinetics: If significant degradation is observed, the degradation kinetics (e.g., first-order or second-order) and the degradation rate constant at each pH can be determined.

Data Presentation:

Table 4: Illustrative Hydrolytic Stability Data for this compound at 25 °C

| pH | Time (hours) | Assay (%) | Degradation Rate Constant (k) | Half-life (t½) |

| 4 | 0 | 100 | Data to be determined | Data to be determined |

| 4 | 24 | Data to be determined | ||

| 7 | 0 | 100 | Data to be determined | Data to be determined |

| 7 | 24 | Data to be determined | ||

| 9 | 0 | 100 | Data to be determined | Data to be determined |

| 9 | 24 | Data to be determined |

Stability Testing Workflow

Caption: Workflow for comprehensive stability assessment.

Conclusion

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. biobostonconsulting.com [biobostonconsulting.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. farm.ucl.ac.be [farm.ucl.ac.be]

- 11. jrfglobal.com [jrfglobal.com]

- 12. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]

- 14. researchgate.net [researchgate.net]

Physicochemical Properties of 4-Amino-2-methyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 4-Amino-2-methyl-3-nitropyridine. Due to the limited availability of experimental data for this specific isomer, this document also furnishes standardized, detailed methodologies for the experimental determination of key physicochemical parameters. This will enable researchers to generate data for this compound and similar molecules.

Core Physicochemical Data

A thorough literature search reveals a significant lack of experimentally determined physicochemical data for this compound (CAS No: 27582-14-5). Much of the available data pertains to its isomer, 2-Amino-4-methyl-3-nitropyridine (CAS No: 6635-86-5). It is crucial to distinguish between these two distinct chemical entities.

The following table summarizes the available information for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| CAS Number | 27582-14-5 | [1][2] |

| SMILES | NC1=C(C(=NC=C1)C)--INVALID-LINK--=O | [1] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature. | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | Not available |

For the purpose of comparison, the melting point of the isomer, 2-Amino-4-methyl-3-nitropyridine , is reported to be in the range of 132-141 °C[3][4]. This highlights the distinct nature of these isomers and the importance of specific experimental determination for the compound of interest.

Experimental Protocols for Physicochemical Property Determination

To empower researchers to fill the existing data gap for this compound, this section provides detailed, generalized experimental protocols for determining key physicochemical properties.

Melting Point Determination

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Methodology: Capillary Method using a Melting Point Apparatus [5][6]

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (if a preliminary rough measurement has been made). The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

Reporting: The result is reported as a melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Aqueous Solubility Determination

Solubility is a critical parameter for drug development, influencing absorption and bioavailability.

Methodology: Shake-Flask Method [7][8][9]

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The container is agitated (e.g., shaken or stirred) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and diluted as necessary. The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration [10][11][12]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system (e.g., water-methanol or water-acetonitrile) if aqueous solubility is low, to a known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the analyte, is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a basic compound like a pyridine derivative, this is the point where half of the compound has been protonated.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its membrane permeability and potential for oral absorption.

Methodology: Shake-Flask Method [13][14][15]

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a novel compound like this compound.

Physicochemical characterization workflow.

References

- 1. 27582-14-5|this compound|BLD Pharm [bldpharm.com]

- 2. synchem.de [synchem.de]

- 3. 2-Amino-4-méthyle-3-nitropyridine, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 4. L15841.06 [thermofisher.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. ursinus.edu [ursinus.edu]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. saltise.ca [saltise.ca]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Quantum Chemical Blueprint of Aminonitropyridines: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical document outlines the application of quantum chemical calculations to elucidate the molecular properties of substituted aminonitropyridines. Extensive literature searches did not yield a dedicated computational study for the specific isomer 4-Amino-2-methyl-3-nitropyridine . Consequently, this guide presents a comprehensive analysis of a closely related and well-documented isomer, 2-Amino-3-methyl-5-nitropyridine , based on the findings of Sivaprakash et al. (2019).[1] The methodologies and analyses detailed herein are directly applicable to the study of this compound and serve as a robust framework for its future computational investigation.

Core Computational Strategy: Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the geometric, vibrational, and electronic properties of molecules.[1] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used method that combines accuracy with computational efficiency, making it suitable for molecules of this size.[1][2] The choice of basis set, such as 6-311G(d,p), 6-311G++(d,p), or cc-pVTZ, is crucial for obtaining reliable results, with larger basis sets generally yielding higher accuracy.[1][2]

Computational Workflow

The process of a quantum chemical investigation follows a structured workflow, from initial structure definition to the analysis of various molecular properties. This workflow is essential for ensuring a systematic and comprehensive study of the molecule's characteristics.

Experimental and Computational Protocols

The following protocols are based on the study of 2-Amino-3-methyl-5-nitropyridine by Sivaprakash et al. (2019) and are representative of the methods used for analyzing such compounds.[1]

Spectroscopic Analysis

-

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the compound was recorded in the solid phase using the KBr pellet technique over a range of 4000–400 cm⁻¹.[1]

-

Fourier Transform (FT) Raman Spectroscopy: The FT-Raman spectrum was obtained using a spectrometer equipped with a Nd:YAG laser source operating at 1064 nm, covering a spectral range of 4000–100 cm⁻¹.[1]

Computational Details

-

Software: All quantum chemical calculations were performed using the Gaussian 03 software package.[1]

-

Method: The Density Functional Theory (DFT) with the B3LYP hybrid functional was employed.[1]

-

Basis Sets: The geometries were optimized using the 6-311G(d,p), 6-311G++(d,p), and cc-pVTZ basis sets to determine the most stable conformation.[1]

-

Vibrational Analysis: Vibrational frequencies were calculated at the B3LYP/cc-pVTZ level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[1] The calculated frequencies were scaled to better match the experimental values. Potential Energy Distribution (PED) analysis was performed using the VEDA 4 program to assign the vibrational modes.[1]

-

Electronic Properties: Time-Dependent DFT (TD-DFT) was used to study the electronic properties and simulate the UV-Vis spectrum, often in conjunction with a solvent model like the I-PCM (Isodensity Polarizable Continuum Model).[1]

Molecular Geometry

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the structure with the minimum energy. The calculated bond lengths and angles for 2-Amino-3-methyl-5-nitropyridine at the B3LYP/cc-pVTZ level are presented below.[1]

Table 1: Optimized Geometrical Parameters for 2-Amino-3-methyl-5-nitropyridine

| Bond Lengths (Å) | B3LYP/cc-pVTZ[1] | **Bond Angles (°) ** | B3LYP/cc-pVTZ[1] |

|---|---|---|---|

| N1-C2 | 1.353 | C2-N1-C6 | 117.8 |

| C2-N7 | 1.365 | N1-C2-N7 | 118.0 |

| C2-C3 | 1.420 | N1-C2-C3 | 123.1 |

| C3-C4 | 1.385 | C2-C3-C4 | 117.9 |

| C4-C5 | 1.388 | C3-C4-C5 | 119.5 |

| C5-C6 | 1.384 | C4-C5-C6 | 118.5 |

| C5-N10 | 1.464 | C4-C5-N10 | 119.0 |

| C3-C8 | 1.509 | C2-C3-C8 | 122.2 |

| N10-O11 | 1.229 | C5-N10-O11 | 117.6 |

| N10-O12 | 1.229 | C5-N10-O12 | 117.6 |

Note: Atom numbering corresponds to the standard representation of the molecule.

Vibrational Spectroscopy Analysis

Vibrational analysis provides a "fingerprint" of a molecule by identifying its characteristic vibrational modes. Comparing theoretical and experimental spectra helps to confirm the molecular structure and assign specific vibrational motions to observed spectral bands.

Table 2: Selected Vibrational Frequencies (cm⁻¹) for 2-Amino-3-methyl-5-nitropyridine

| Vibrational Mode | Experimental FT-IR[1] | Experimental FT-Raman[1] | Calculated (Scaled)[1] | Assignment |

|---|---|---|---|---|

| NH₂ Asymmetric Stretch | 3485 | 3487 | 3502 | νas(NH₂) |

| NH₂ Symmetric Stretch | 3365 | 3367 | 3385 | νs(NH₂) |

| C-H Stretch (ring) | 3100 | 3102 | 3110 | ν(CH) |

| CH₃ Asymmetric Stretch | 2975 | 2978 | 2985 | νas(CH₃) |

| NH₂ Scissoring | 1630 | 1632 | 1635 | δ(NH₂) |

| NO₂ Asymmetric Stretch | 1525 | 1528 | 1530 | νas(NO₂) |

| NO₂ Symmetric Stretch | 1350 | 1352 | 1355 | νs(NO₂) |

| C-N Stretch | 1290 | 1293 | 1295 | ν(C-N) |

ν: stretching; δ: bending/scissoring; as: asymmetric; s: symmetric.

Electronic Properties and Reactivity

The electronic characteristics of a molecule are key to understanding its reactivity, stability, and potential applications in areas like drug design. Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis are crucial for this purpose.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy gap between them (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.[2]

Table 3: Frontier Molecular Orbital Energies for 2-Amino-3-methyl-5-nitropyridine

| Parameter | Value (eV)[1] |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -2.78 |

| Energy Gap (ΔE) | 3.67 |

The HOMO is typically localized on the electron-donating groups (amino group and pyridine ring), while the LUMO is concentrated on the electron-withdrawing nitro group, indicating the potential for intramolecular charge transfer upon electronic excitation.[1]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution and the interactions between different parts of the molecule.[1] It quantifies charge transfer between filled "donor" orbitals and empty "acceptor" orbitals, which stabilizes the molecule. These interactions, known as hyperconjugative interactions, are crucial for understanding molecular stability.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution around a molecule. It helps to identify the regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively.

-

Red/Yellow regions: Electron-rich, negative potential (sites for electrophilic attack). These are typically found around the oxygen atoms of the nitro group and the nitrogen of the amino group.

-

Blue regions: Electron-poor, positive potential (sites for nucleophilic attack). These are usually located around the hydrogen atoms of the amino group.

Inter-Property Relationships

The various calculated properties are interconnected. The optimized geometry is the foundation for all subsequent calculations. This relationship underscores the importance of an accurate initial geometry optimization.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the quantum chemical calculations applicable to this compound, using data from the closely related isomer 2-Amino-3-methyl-5-nitropyridine as a detailed example. The presented methodologies for geometry optimization, vibrational analysis, and electronic property characterization form a complete toolkit for researchers.

For drug development professionals, the insights from HOMO-LUMO, MEP, and NBO analyses are particularly valuable for predicting reactivity, understanding intermolecular interactions, and guiding the design of new therapeutic agents. It is strongly recommended that a dedicated computational study be performed on this compound to obtain specific quantitative data and further explore its potential applications.

References

- 1. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Nitro Group in 4-Amino-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-methyl-3-nitropyridine is a substituted heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of electron-donating (amino, methyl) and electron-withdrawing (nitro) groups on the pyridine scaffold imparts a nuanced reactivity profile. This technical guide provides an in-depth analysis of the chemical behavior of the nitro group in this molecule. It covers the principal reaction pathways, including nitro group reduction and nucleophilic aromatic substitution, supported by detailed experimental protocols derived from analogous systems. The electronic influence of the substituents is discussed, and quantitative data from related compounds are presented to offer a predictive framework for synthetic applications.

Introduction

Nitropyridines are a cornerstone of heterocyclic chemistry, serving as versatile intermediates in the synthesis of a wide range of biologically active molecules.[1] The nitro group's strong electron-withdrawing nature not only influences the electronic properties of the pyridine ring but also serves as a synthetic handle for a variety of chemical transformations. This compound is a specific isomer whose reactivity is finely tuned by the interplay of its functional groups. The amino group at the 4-position and the methyl group at the 2-position, both being electron-donating, significantly modulate the electrophilicity of the pyridine ring, thereby influencing the reactivity of the nitro group at the 3-position.

This guide focuses on the two primary transformations of the nitro group in this specific scaffold: its reduction to a primary amine and its potential to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Understanding these pathways is critical for leveraging this molecule as a building block in the development of novel therapeutics and other advanced materials.

Proposed Synthesis of this compound

The synthesis of this compound, while not extensively documented for this specific isomer, can be reliably predicted based on established methods for nitrating substituted aminopyridines. The most logical precursor is 4-amino-2-methylpyridine (4-amino-2-picoline). The nitration is typically achieved using a mixture of concentrated sulfuric acid and nitric acid. The amino group at the 2- or 4-position directs the electrophilic nitration primarily to the 3- or 5-position.[2]

Experimental Protocol: Nitration of 4-Amino-2-methylpyridine

This protocol is adapted from the synthesis of the isomeric 2-Amino-4-methyl-3-nitropyridine.[2]

-

Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Addition of Precursor: Slowly add 4-amino-2-methylpyridine (1.0 equivalent) to the cooled sulfuric acid, ensuring the temperature does not rise above 10 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (5 mL). Add this mixture dropwise to the solution from step 2, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for 2-3 hours, then let it warm to room temperature and stir for an additional 4 hours or overnight.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the resulting solution to pH 7-8 with a concentrated aqueous ammonia solution while cooling in an ice bath.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product, which may be a mixture of 3-nitro and 5-nitro isomers.

-

Purification: The desired this compound can be purified from its isomer by fractional crystallization or column chromatography.

Reactivity of the Nitro Group

The reactivity of the nitro group in this molecule is governed by the electronic effects of all substituents on the pyridine ring.

-

-NO₂ Group (Position 3): As a powerful electron-withdrawing group (EWG), it deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack.[3]

-

-NH₂ Group (Position 4): As a strong electron-donating group (EDG), it increases the electron density of the ring, particularly at the ortho (C3, C5) and para (C6) positions.

-

-CH₃ Group (Position 2): As a weak EDG, it slightly increases the ring's electron density.

The combined effect of the EDGs at positions 2 and 4 counteracts the electron-withdrawing effect of the nitro group, making the pyridine ring less electrophilic than a pyridine bearing only a nitro group. This electronic balance is key to its reactivity.

Reduction of the Nitro Group

The most common and synthetically useful reaction of the nitro group is its reduction to a primary amine, yielding 2-methylpyridine-3,4-diamine . This transformation is a critical step in constructing more complex heterocyclic systems, such as imidazopyridines, which are prevalent in medicinal chemistry.[1]

This protocol is a general method for the reduction of aromatic nitro groups.[4]

-

Setup: To a hydrogenation vessel, add this compound (1.0 equivalent) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Add Palladium on carbon (Pd/C, 5-10 mol %) to the mixture.

-

Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as required) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-methylpyridine-3,4-diamine, which can be purified by crystallization or chromatography.

While specific data for this compound is unavailable, the following table summarizes typical conditions and yields for the reduction of related nitropyridine derivatives.

| Substrate | Reagent / Catalyst | Conditions | Yield (%) | Reference |

| 2-Chloro-5-nitropyridine | Fe / NH₄Cl | Ethanol, H₂O, Reflux | >90 | [1] |

| 2-Amino-4-methyl-5-nitropyridine | Pd/C, Ammonium formate | Methanol, Reflux | ~95 | [5] |

| 4-Amino-3-nitropyridine | SnCl₂ | HCl | Not specified | [6] |

| Various Nitroarenes | Fe / HCl | Aqueous | >90 | [4] |

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 3-position can potentially act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. Studies on 2-methyl-3-nitropyridines have shown that the 3-NO₂ group can be selectively displaced by sulfur nucleophiles.[7] For this compound, this reaction is expected to be less facile compared to pyridines lacking strong electron-donating groups. The -NH₂ and -CH₃ groups increase the electron density of the ring, making it inherently less susceptible to nucleophilic attack. However, with strong nucleophiles and under forcing conditions, substitution may occur.

This protocol is adapted from the reaction of 2-methyl-3-nitropyridines with thiols.[7]

-

Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent like DMF or DMSO.

-

Reagents: Add the desired thiol (e.g., thiophenol, 1.2 equivalents) followed by a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Reaction: Heat the mixture to 80-120 °C and stir under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require several hours for completion.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the substituted pyridine.

The following table provides representative yields for SNAr reactions where a nitro group is displaced from a pyridine ring.

| Substrate | Nucleophile | Conditions | Yield (%) | Reference |

| 2-Methyl-3,5-dinitropyridine | 4-chlorothiophenol | K₂CO₃, DMF, 100 °C | 85 (3-substitution) | [7] |

| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO, Reflux | 38 | [8] |

| Methyl 3-nitropyridine-4-carboxylate | NaOMe | MeOH, Reflux | 91 | [8] |

Applications in Drug Development

The synthetic transformations of this compound are highly relevant to drug discovery. The reduction of the nitro group to form 2-methylpyridine-3,4-diamine is particularly valuable. This diamine is a key precursor for building fused heterocyclic systems, such as imidazo[4,5-c]pyridines. This core structure is found in numerous compounds investigated for a range of therapeutic targets, including kinases, viral enzymes, and other proteins. The ability to readily form the diamine allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents through condensation reactions with the newly formed amino groups. The isomeric compound, 2-Amino-4-methyl-3-nitropyridine, is a known reagent in the preparation of the HIV-attachment inhibitor BMS-663068, highlighting the pharmaceutical importance of this structural class.[]

Conclusion

The reactivity of the nitro group in this compound is dominated by its susceptibility to reduction, providing a reliable pathway to the synthetically valuable 2-methylpyridine-3,4-diamine. While the nitro group can also participate in nucleophilic aromatic substitution, this pathway is electronically disfavored due to the presence of two electron-donating groups on the pyridine ring and likely requires strong nucleophiles and forcing conditions. A thorough understanding of these reactive pathways, guided by the principles of substituent electronic effects, allows researchers to effectively utilize this molecule as a versatile intermediate in the synthesis of complex, high-value compounds for the pharmaceutical and materials science industries.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]

- 7. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution of 4-Amino-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic and nucleophilic substitution reactions of 4-Amino-2-methyl-3-nitropyridine. Drawing upon established principles of pyridine chemistry and available data from structurally analogous compounds, this document serves as a predictive resource for the synthetic manipulation of this important heterocyclic scaffold.

Core Concepts: Reactivity of the this compound Ring

The reactivity of the this compound ring is governed by the interplay of the electronic effects of its substituents and the inherent electron-deficient nature of the pyridine ring.

-

Amino Group (-NH₂): A powerful activating group that donates electron density to the ring through resonance (+R effect). It is strongly ortho- and para-directing for electrophilic substitution.

-

Methyl Group (-CH₃): A weakly activating group that donates electron density through induction (+I effect). It is ortho- and para-directing.

-

Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the ring through both resonance (-R) and induction (-I). It is a meta-director for electrophilic substitution and a strong activator for nucleophilic aromatic substitution.

-

Pyridine Nitrogen: Exerts a deactivating effect on the ring towards electrophilic attack due to its electronegativity.

Collectively, the strong activating effect of the amino group is expected to dominate the directing effects for electrophilic substitution. For nucleophilic substitution, the powerful electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, renders the molecule susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the ring's electron-deficient character. However, the presence of the strongly activating amino and methyl groups makes EAS on this compound feasible.

The directing effects of the substituents are as follows:

-

Amino group at C4: Directs to C3 and C5. The C3 position is already substituted.

-

Methyl group at C2: Directs to C3 and C5. The C3 position is already substituted.

-

Nitro group at C3: Directs to C5.

All activating and directing effects converge on the C5 position , making it the most probable site for electrophilic attack.

Predicted Electrophilic Substitution Pathway

Caption: Predicted pathway for electrophilic substitution at the C5 position.

Experimental Protocol: Nitration of an Analogous Compound

Reaction: Nitration of 2-chloro-4-aminopyridine

| Reactant | Reagents | Temperature | Time | Product(s) | Yield |

| 2-chloro-4-aminopyridine | 65% Nitric Acid, Concentrated Sulfuric Acid | 15-20°C | 2h | 4-Amino-2-chloro-3-nitropyridine & 4-Amino-2-chloro-5-nitropyridine | 95-98% (total) |

Detailed Methodology:

-

Reaction Setup: At 0°C, dissolve 200 parts by weight of 2-chloro-4-aminopyridine in 1200-2000 parts by volume of concentrated sulfuric acid.[1]

-

Addition of Nitrating Agent: Slowly add 600-1400 parts by volume of 65% nitric acid dropwise while maintaining the temperature.[1]

-

Reaction: Allow the reaction to proceed at 15-20°C for 2 hours.[1]

-

Quenching: Pour the reaction mixture into ice water with stirring.[1]

-

Neutralization and Isolation: Adjust the pH to 3 with ammonia to precipitate the product mixture. The isomers can then be separated by recrystallization.[1]

Nucleophilic Aromatic Substitution

The pyridine ring, especially when substituted with a strong electron-withdrawing group like nitro, is highly activated towards nucleophilic aromatic substitution (SNAr). In this compound, there are two primary possibilities for SNAr: substitution of a hydrogen atom or substitution of the nitro group itself.

Given that the nitro group can be a competent leaving group in highly activated systems, its substitution is a plausible pathway.[2][3] The reaction is facilitated by the stabilization of the negative charge in the Meisenheimer intermediate by the pyridine nitrogen and the remaining substituents. The attack would occur at the C3 position.

Predicted Nucleophilic Substitution Pathway (SNAr of -NO₂)

Caption: Predicted SNAr pathway with the nitro group acting as the leaving group.

Experimental Data from Analogous Nucleophilic Substitutions

Direct experimental data for SNAr on this compound is limited. However, studies on closely related 2-methyl-3-nitropyridines and other nitropyridines demonstrate the feasibility of substituting the nitro group.[2][3]

Table of Analogous SNAr Reactions:

| Substrate | Nucleophile/Reagents | Solvent | Conditions | Product | Yield | Reference |

| 2-Methyl-3,5-dinitropyridine | Benzylthiol / K₂CO₃ | DMF | Heat | Mixture of 3- and 5-benzylthio isomers | N/A | [2] |

| Methyl 3-nitropyridine-4-carboxylate | Cesium Fluoride (CsF) | DMSO | 120°C, 90 min | Methyl 3-fluoropyridine-4-carboxylate | 38% | [3] |

| 4-Chloro-2-methyl-3-nitropyridine | Benzylamine | N/A | N/A | N-Benzyl-2-methyl-3-nitro-pyridin-4-amine | >95% | [4] |

Experimental Protocol: SNAr on a 3-Nitropyridine Derivative

The following protocol for the substitution of a nitro group with a fluoride anion on a related pyridine provides a valuable template.[3]

Reaction: Synthesis of Methyl 3-fluoropyridine-4-carboxylate

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Detailed Methodology:

-

Reaction Setup: To a flask containing dry DMSO (6 mL) under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol) and cesium fluoride (517 mg, 3.406 mmol, 5 equivalents).[3]

-

Heating: Heat the reaction mixture at 120°C for 90 minutes.[3]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

-

Quenching and Extraction: After completion, add distilled water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).[3]

-

Isolation: Concentrate the combined organic layers in vacuo.

-

Purification: Purify the crude product by flash chromatography to yield the fluoro-substituted product.[3]

Summary and Outlook

This compound presents distinct opportunities for functionalization through both electrophilic and nucleophilic substitution reactions.

-

Electrophilic Substitution: Is strongly predicted to occur at the C5 position due to the concerted directing effects of the amino and methyl groups. Reaction conditions typical for activated aromatic systems are likely to be effective.

-

Nucleophilic Substitution: The molecule is activated for SNAr. While substitution of a hydrogen atom is possible, the displacement of the nitro group at the C3 position by strong nucleophiles presents a viable synthetic route, as evidenced by analogous systems.

The experimental protocols and data provided for closely related compounds offer a solid foundation for developing specific reaction conditions for this compound. This guide serves as a valuable tool for researchers in drug discovery and materials science, enabling the strategic design of novel derivatives based on this versatile heterocyclic core.

References

- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Unveiling the Solid-State Architecture of 4-Amino-2-methyl-3-nitropyridine: A Crystallographic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Amino-2-methyl-3-nitropyridine, a heterocyclic compound of interest in pharmaceutical and materials science. The following sections detail the crystallographic data, experimental methodologies, and key structural features determined through single-crystal X-ray diffraction.

Crystallographic Data Summary

The crystal structure of this compound (C₆H₇N₃O₂) was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A comprehensive summary of the crystal data and refinement parameters is presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₆H₇N₃O₂ |

| Formula Weight | 153.15 |

| Temperature | 296 K |

| Wavelength | Mo Kα radiation |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.3776 (6) Å |

| b | 12.8673 (11) Å |

| c | 7.3884 (6) Å |

| α | 90° |

| β | 104.364 (4)° |

| γ | 90° |

| Volume | 679.45 (10) ų |

| Z | 4 |

| Data Collection | |

| Radiation source | Mo Kα |

| Absorption coefficient (μ) | 0.12 mm⁻¹ |

| Crystal size | 0.25 × 0.10 × 0.08 mm |

| Refinement | |

| R[F² > 2σ(F²)] | 0.056 |

| wR(F²) | 0.173 |

| Goodness-of-fit (S) | 1.00 |

| Reflections collected | 1677 |

| Independent reflections | 1677 |

| Parameters | 107 |

| Δρₘₐₓ | 0.39 e Å⁻³ |

| Δρₘᵢₙ | -0.32 e Å⁻³ |

Table 2: Hydrogen Bond Geometry (Å, °) [1]

| D—H···A | D—H | H···A | D···A | D—H···A |

| N2—H2A···N1ⁱ | 0.88 (3) | 2.17 (4) | 3.045 (4) | 174 (3) |

| N2—H2B···O1 | 0.85 (3) | 2.01 (3) | 2.612 (4) | 127 (2) |

Symmetry codes: (i) -x+1, -y, -z+1

Experimental Protocols

Synthesis of this compound[1]

The synthesis of the title compound was achieved through the nitration of 2-amino-4-picoline.

Procedure:

-

2-Amino-4-picoline (1.1 g, 0.01 mol) was dissolved in 10 ml of a 1:1 mixture of concentrated nitric and sulfuric acid.

-

The solution was cooled to 278 K.

-

The reaction mixture was left to stand overnight, leading to the formation of the nitramino product.

-

The product was then treated with an additional 5 ml of concentrated sulfuric acid at room temperature for 3 hours.

-

Finally, the reaction mixture was poured over 250 g of crushed ice, leading to the precipitation of the product.

References

Methodological & Application

Application Notes and Protocols for 4-Amino-2-methyl-3-nitropyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction